molecular formula C18H17N3O3S B2514595 N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721892-12-2

N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No. B2514595
CAS RN: 721892-12-2
M. Wt: 355.41
InChI Key: NXWQOPXMECSTLD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as DQ-1, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. DQ-1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegeneration, and inflammation.

Scientific Research Applications

Anticonvulsant Activity

A study focused on the synthesis of 1-benzylsubstituted derivatives of a similar compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, to evaluate its affinity to GABAergic biotargets and subsequent anticonvulsant activity using a PTZ-induced seizures model in mice. The study aimed to understand the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, although the synthesized substances did not show significant anticonvulsant activity in the model used (Wassim El Kayal et al., 2022).

Anticancer Activity

Research on quinazolinone analogues, such as the synthesis and evaluation of 3-benzyl-4(3H)quinazolinones, demonstrated broad spectrum antitumor activity, with certain derivatives nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggested these compounds could inhibit growth through the ATP binding site of EGFR-TK and B-RAF kinase, indicating their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antiprotozoal Agents

A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound 5l, in particular, showed significant activity in a short-term in vivo model, suggesting the potential of quinazolinone-based compounds as antimicrobial and antiprotozoal agents (N. Patel et al., 2017).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-12-7-8-15(16(9-12)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWQOPXMECSTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

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